molecular formula C9H7F2IO2 B1407042 Ethyl 2,4-difluoro-5-iodobenzoate CAS No. 1541937-20-5

Ethyl 2,4-difluoro-5-iodobenzoate

Cat. No.: B1407042
CAS No.: 1541937-20-5
M. Wt: 312.05 g/mol
InChI Key: HQNCJNZXYPVDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-difluoro-5-iodobenzoate is a chemical compound with the molecular formula C9H7F2IO2. It is an ester derivative of benzoic acid, characterized by the presence of fluorine and iodine atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-difluoro-5-iodobenzoate can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs palladium as a catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-difluoro-5-iodobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound with the this compound moiety as one of the aryl groups .

Mechanism of Action

The mechanism of action of ethyl 2,4-difluoro-5-iodobenzoate involves its interaction with molecular targets through various pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific targets. For example, the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions .

Properties

IUPAC Name

ethyl 2,4-difluoro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2IO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCJNZXYPVDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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